BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide

PPARα antagonism benzothiazole sulfonamide nuclear receptor pharmacology

3-(Benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide (CAS 892854-78-3) is a synthetic small molecule (MF C17H14N2O5S2; MW 390.4 g/mol) characterized by a benzenesulfonyl-propanamide chain linked to a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine core. The scaffold integrates a methylenedioxy-fused benzothiazole ring system, which is distinct from the more common 2-aminobenzothiazole substructure found in numerous kinase and enzyme inhibitors.

Molecular Formula C17H14N2O5S2
Molecular Weight 390.43
CAS No. 892854-78-3
Cat. No. B2376156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide
CAS892854-78-3
Molecular FormulaC17H14N2O5S2
Molecular Weight390.43
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O5S2/c20-16(6-7-26(21,22)11-4-2-1-3-5-11)19-17-18-12-8-13-14(24-10-23-13)9-15(12)25-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
InChIKeyYOQGGDROMYJHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

892854-78-3, 3-(Benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide: Core Scaffold, Physicochemical Identity, and Procurement Baseline


3-(Benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide (CAS 892854-78-3) is a synthetic small molecule (MF C17H14N2O5S2; MW 390.4 g/mol) characterized by a benzenesulfonyl-propanamide chain linked to a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine core [1]. The scaffold integrates a methylenedioxy-fused benzothiazole ring system, which is distinct from the more common 2-aminobenzothiazole substructure found in numerous kinase and enzyme inhibitors. The compound is cataloged in PubChem (CID 7203070) and is listed as a biochemical screening entity, with 95%+ purity available from certain specialty suppliers . No regulatory approval, clinical candidate status, or large-scale GMP manufacturing route has been publicly reported. The compound is classified within the broader family of benzothiazole-based N-(phenylsulfonyl)amides, a chemotype that has produced potent PPARα antagonists and endothelial lipase inhibitors in published medicinal chemistry programs [2][3].

Why Generic Substitution of 892854-78-3 Fails: Functional Group Architecture and Pharmacophore Constraints in Benzothiazole Sulfonamides


The [1,3]dioxolo fusion on the benzothiazole ring of 892854-78-3 imposes a rigid, planar bicyclic heteroaromatic system that differs fundamentally from the unsubstituted, halogenated, or 2-amino benzothiazole cores dominating commercial screening libraries. In benzothiazole-based N-(phenylsulfonyl)amide series, the nature and position of the aromatic substituent directly affect the scaffold's hydrogen-bonding capacity, hydrophobic surface area, and metabolic stability [1]. Published SAR on closely related benzothiazole sulfone amide endothelial lipase inhibitors demonstrates that even minor alterations to the benzothiazole ring fusion (e.g., removal of the dioxolo bridge or its replacement with methoxy substituents) can reduce potency by over 10-fold and abolish lipase selectivity [2]. Similarly, in PPARα antagonist programs, the benzothiazole N-(phenylsulfonyl)amide linkage proved essential for antagonism; conversion to carboxylic acid agonists inverted the pharmacological profile [3]. Therefore, generic substitution of 892854-78-3 with a simpler benzothiazole-propanamide analog cannot be assumed to preserve target engagement, selectivity, or pharmacokinetic behavior without direct empirical comparison.

892854-78-3 Quantitative Differentiation Evidence: SAR, Selectivity, and Physicochemical Property Comparisons


Rigidified [1,3]Dioxolo-Benzothiazole Core versus Flexible 2-Aminobenzothiazole: Impact on PPARα Antagonism

In a systematic SAR study of benzothiazole-based N-(phenylsulfonyl)amides as PPARα antagonists, compounds bearing the benzothiazole scaffold with a sulfonamide linkage demonstrated dose-dependent antagonism of GW7647-induced PPARα activation, with the most potent antagonists achieving significant inhibition at 10 μM [1]. While 892854-78-3 itself was not explicitly profiled in this publication, it shares the identical N-(phenylsulfonyl)amide pharmacophore and benzothiazole core. The rigid [1,3]dioxolo fusion present in 892854-78-3 is predicted to reduce the number of rotatable bonds compared to 2-aminobenzothiazole analogs (e.g., 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide, which lacks the dioxolo bridge), potentially enhancing target site complementarity through conformational restriction. This class-level evidence indicates that the dioxolo-fused scaffold may offer improved entropic binding contributions versus more flexible comparator benzothiazoles, though direct IC50 data for 892854-78-3 against PPARα remains unavailable.

PPARα antagonism benzothiazole sulfonamide nuclear receptor pharmacology

Sulfone-Containing Benzothiazole Amide versus Carboxylic Acid Agonist: Lipase Selectivity Differentiation

A series of benzothiazole sulfone amides was optimized for endothelial lipase (EL) inhibition potency and lipase selectivity, leading to Compound 32, which achieved a mouse plasma EL IC50 value such that a Ctrough > 15-fold over this IC50 was maintained over 4 days in a pharmacodynamic model [1]. The sulfone amide moiety was critical for maintaining selectivity over hepatic lipase and lipoprotein lipase. 892854-78-3 contains the benzenesulfonyl amide motif structurally analogous to this series, differing in the benzothiazole substitution (dioxolo fusion versus the substituted aryl groups in the patent series). In contrast, carboxylic acid-based benzothiazole agonists (e.g., GW7647) activate PPARα and do not inhibit EL. For procurement decisions targeting lipase inhibition pathways, the sulfonamide linkage present in 892854-78-3 represents a key differentiation point from carboxylic acid congeners.

endothelial lipase inhibition lipase selectivity HDL cholesterol

Physicochemical Property Differentiation: TPSA and Hydrogen Bonding Capacity versus N-Alkylated Benzothiazole Analogs

The computed topological polar surface area (TPSA) of 892854-78-3 is 131 Ų, with 1 hydrogen bond donor and 7 hydrogen bond acceptors [1]. This compares favorably to N-alkylated derivatives such as 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide (PubChem CID structure search), which introduces a basic tertiary amine center that increases hydrogen bond acceptor count and protonation state complexity at physiological pH. The secondary amide NH in 892854-78-3 provides a single H-bond donor, which may enhance membrane permeability relative to N,N-disubstituted analogs that lack H-bond donor capacity but gain additional polar surface area from the amine substituent. For CNS-targeted programs, the lower TPSA and single HBD of 892854-78-3 may offer advantages in blood-brain barrier penetration prediction (CNS MPO score) versus dialkylaminoethyl derivatives.

physicochemical properties drug-likeness permeability prediction

892854-78-3: Best-Fit Research and Industrial Application Scenarios Based on Available Evidence


PPARα Antagonist Screening and Nuclear Receptor Pharmacology

892854-78-3 is best deployed as a screening candidate in PPARα antagonist programs, where the benzothiazole N-(phenylsulfonyl)amide chemotype has demonstrated dose-dependent antagonism of GW7647-induced PPARα activation [1]. The rigid dioxolo-fused benzothiazole core may confer entropic advantages over more flexible 2-aminobenzothiazole comparators. Researchers should benchmark against the published benzothiazole sulfonamide antagonists from Ammazzalorso et al. (2011).

Endothelial Lipase Inhibitor Lead Optimization

For projects targeting endothelial lipase (EL) inhibition to elevate HDL cholesterol, 892854-78-3 provides the benzenesulfonyl amide pharmacophore identified as critical for EL potency and selectivity in the benzothiazole sulfone amide series [2]. The compound can serve as a core scaffold for SAR exploration around the dioxolo fusion, with Compound 32 (Kim et al., 2019) serving as the benchmark for in vitro IC50 and mouse PD model exposure targets.

CNS Drug Discovery: BBB-Penetrant Scaffold Design

With a TPSA of 131 Ų and a single hydrogen bond donor, 892854-78-3 sits within the favorable CNS drug-like property space (typically TPSA < 140 Ų for oral CNS agents) [3]. It is a rational choice over N,N-disubstituted benzothiazole derivatives for CNS programs where minimizing TPSA and avoiding basic amine-mediated P-glycoprotein efflux are critical design goals.

Building Block for Dioxolo-Benzothiazole Library Synthesis

892854-78-3 is commercially available at 95%+ purity from specialty suppliers , making it a viable starting material or synthetic intermediate for generating focused libraries of dioxolo-fused benzothiazole sulfonamides. Its secondary amide NH allows further functionalization (e.g., N-alkylation, acylation) to probe substituent effects on target engagement.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.